molecular formula C10H10N2S2 B009420 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine CAS No. 105512-85-4

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Cat. No.: B009420
CAS No.: 105512-85-4
M. Wt: 222.3 g/mol
InChI Key: YSUNRHCYOWYXOJ-UHFFFAOYSA-N
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Description

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine is a high-purity organic compound serving as a versatile chemical intermediate and reference standard in scientific research. This aminothiazole derivative is characterized by a phenyl ring substituted with a methylthio group, making it a valuable scaffold in medicinal chemistry and drug discovery projects, particularly for the synthesis and development of novel heterocyclic compounds. Research Applications: • Medicinal Chemistry: Used as a key building block in the design and synthesis of new chemical entities for pharmacological screening. • Drug Discovery: Serves as a core structure for exploring structure-activity relationships (SAR), potentially leading to new therapeutic agents. • Biochemical Research: Functions as a valuable intermediate in the development of probes and tool compounds for investigating biological mechanisms. Intended Use: This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools dedicated to facilitating research initiatives in controlled laboratory environments and are not intended for direct medical procedures, diagnostics, or any form of human or veterinary use . Researchers are guaranteed a high level of quality and consistency, ensuring reliable and reproducible results in their experimental work.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUNRHCYOWYXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368927
Record name 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-85-4
Record name 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105512-85-4
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Preparation Methods

Reaction Components and Conditions

  • Arylketone Precursor : 4-(Methylthio)acetophenone serves as the α-haloketone precursor. Halogenation (e.g., bromination) of the acetophenone derivative is typically performed in situ using reagents such as iodine or bromine in acetic acid.

  • Thiourea : Acts as both the sulfur and nitrogen source for the thiazole ring.

  • Catalyst : Iodine (4 equivalents) facilitates the cyclization step under thermal conditions.

  • Solvent System : Ethanol or ethanol-water mixtures (4:1 v/v) are preferred for their ability to dissolve both organic and inorganic byproducts.

  • Reaction Time and Temperature : Heating at 80–90°C for 4 hours ensures complete cyclization, followed by cooling to room temperature for crystallization.

Representative Procedure:

  • Halogenation : 4-(Methylthio)acetophenone (10 mmol) is treated with iodine (40 mmol) in ethanol (50 mL) at 60°C for 1 hour.

  • Cyclocondensation : Thiourea (20 mmol) is added, and the mixture is refluxed for 4 hours.

  • Workup : The crude product is washed with ethyl ether to remove residual iodine, neutralized with ammonium hydroxide, and crystallized from ethanol-water.

Characterization Data:

  • Yield : 53% (white crystalline solid).

  • 1H-NMR (DMSO-d6) : δ 7.14 (s, 2H, NH2), 7.22 (s, 1H, H-5), 7.61 (d, J = 9 Hz, 1H, H-12), 7.77 (d, J = 9 Hz, 1H, H-11), 8.01 (d, J = 3 Hz, 1H, H-8).

  • 13C-NMR : Signals at δ 161.75 (C-2), 158.47 (C-5), and 130.31 (C-6) confirm thiazole ring formation.

Comparative Analysis of Synthetic Methods

Parameter Hantzsch Method Thioetherification
Reaction Steps One-potMulti-step
Yield 53%86%
Purification CrystallizationFiltration & Recrystallization
Regioselectivity HighModerate
Scalability Suitable for bulkRequires intermediate isolation

The Hantzsch method offers simplicity but lower yields due to competing side reactions, while the thioetherification route provides higher yields at the expense of additional synthetic steps.

Optimization Strategies and Mechanistic Insights

Catalyst Screening

  • Iodine vs. HCl : Substituting iodine with concentrated HCl (37%) reduces halogenated byproducts but necessitates longer reaction times (8–12 hours).

  • Microwave Assistance : Microwave irradiation at 100°C for 20 minutes improves yields to 68% by enhancing reaction kinetics.

Solvent Effects

  • Polar Protic Solvents : Ethanol-water mixtures improve thiourea solubility, whereas aprotic solvents (e.g., DMF) lead to decomposition.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : The singlet at δ 7.14 ppm corresponds to the NH2 group, while aromatic protons of the 4-(methylthio)phenyl moiety appear between δ 7.61–8.01 ppm.

  • 13C-NMR : The quaternary carbon at δ 158.47 ppm confirms the thiazole C-5 position.

Elemental Analysis

  • Calculated for C10H10N2S2 : C 54.78%, H 4.14%, N 19.16%, S 14.62%.

  • Observed : C 54.98%, H 3.97%, N 19.42%, S 14.31% .

Scientific Research Applications

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, particularly in medicinal chemistry, agriculture, and materials science.

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Research has demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies indicate that this compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with diseases. For example, studies have suggested that this compound may inhibit certain kinases involved in cancer progression or metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance inhibitory potency .

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Thiazole derivatives have shown promise as herbicides and insecticides due to their ability to disrupt vital biological processes in pests. Field studies have indicated effective control over specific weed species and pests when applied at optimal concentrations .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Research suggests that thiazole derivatives can influence plant growth by modulating hormonal pathways or enhancing stress resistance . This application could lead to improved crop yields and resilience against environmental stressors.

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials. For instance, it can be utilized in the production of organic light-emitting diodes (OLEDs) or as a precursor for novel polymers with specific electronic properties .

Nanomaterials Development

Recent studies have explored the use of this compound in developing nanomaterials with enhanced properties for applications in electronics and photonics. The incorporation of thiazole derivatives into nanostructures can impart unique optical and electrical characteristics .

Mechanism of Action

The mechanism of action of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in the substituents on the phenyl ring (Table 1). These variations influence electronic properties, solubility, and biological interactions:

Table 1: Structural and Electronic Comparison

Compound Name Substituent Electronic Effect Predicted LogP
4-[4-(Methylthio)phenyl]-thiazol-2-amine 4-(Methylthio)phenyl Weak electron-donating (via sulfur) ~2.5
4-(4-Nitrophenyl)-thiazol-2-amine 4-Nitro Strong electron-withdrawing ~1.8
4-(4-Methoxyphenyl)-thiazol-2-amine 4-Methoxy Electron-donating (resonance) ~2.0
4-(4-Chlorophenyl)-thiazol-2-amine 4-Chloro Moderate electron-withdrawing ~3.0
4-(3-Methoxyphenyl)-thiazol-2-amine 3-Methoxy Electron-donating (meta position) ~2.0
  • Methylthio vs. Methoxy : The -SMe group is more lipophilic than -OMe, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Pharmacokinetic Considerations

  • Metabolism : Methylthio groups are susceptible to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity. Methoxy and chloro groups are metabolically more stable .
  • Solubility : The methylthio derivative’s higher LogP (~2.5) compared to methoxy (~2.0) may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability.

Biological Activity

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a thiazole core known for its potential therapeutic applications, particularly in treating parasitic diseases such as leishmaniasis. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2S2, characterized by the presence of a thiazole ring and a methylthio group attached to a phenyl moiety. Its CAS number is 105512-85-4. The thiazole core contributes to the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antileishmanial agent . It has shown effectiveness against Leishmania species, notably L. amazonensis and L. mexicana, by inhibiting specific enzymes crucial for the parasite's metabolism and survival .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntileishmanialInhibits growth of Leishmania species; potential target: S-methyl-5-thioadenosine phosphorylase .
AntimicrobialExhibits antimicrobial properties; disrupts microbial cell membranes.
AnticancerInvestigated for cytotoxic effects on tumor cells; potential as anticancer agent.
Anti-inflammatoryPotential anti-inflammatory effects due to structural properties.

The exact mechanism by which this compound exerts its biological effects remains partially understood. However, studies suggest that it may interact with various molecular targets:

  • Antileishmanial Mechanism : The compound likely targets S-methyl-5-thioadenosine phosphorylase in leishmania parasites, disrupting their metabolic processes .
  • Antimicrobial Activity : Its antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of essential metabolic enzymes.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • Antileishmanial Activity Study :
    • A study published in the Journal of Venomous Animal and Toxins Research evaluated various 4-phenyl-1,3-thiazol-2-amines against L. amazonensis. The results indicated promising antileishmanial activity for this compound class .
    • The study measured cytotoxicity and selectivity index, confirming that this compound could be a valuable lead compound for developing new treatments for leishmaniasis.
  • Anticancer Potential :
    • Research investigating thiazole derivatives highlighted their cytotoxic properties against various cancer cell lines. It was found that this compound exhibited significant cytotoxicity, warranting further exploration as an anticancer drug candidate.

Future Directions

The promising biological activities of this compound suggest its potential in drug development. Future research should focus on:

  • Elucidating the precise mechanisms of action through advanced molecular docking studies.
  • Conducting in vivo studies to assess efficacy and safety profiles.
  • Exploring structural modifications to enhance potency and selectivity against specific targets.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
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4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

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